2-amino-6-(3-chlorophenyl)-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
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Overview
Description
2,6-DIAMINO-5-[2-AMINO-6-(3-CHLOROPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex heterocyclic compound. It is part of the pyrimidine family, which is known for its significant biological activities. This compound has been studied for its potential as an inhibitor of dihydrofolate reductase, an enzyme involved in the folate metabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIAMINO-5-[2-AMINO-6-(3-CHLOROPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves multiple steps. One common method includes the ring transformation reaction of 2-hetaryl-2-(tetrahydro-2-furanyliden)acetonitriles with amidines . The reaction conditions typically involve heating and the use of catalysts to facilitate the transformation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,6-DIAMINO-5-[2-AMINO-6-(3-CHLOROPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
2,6-DIAMINO-5-[2-AMINO-6-(3-CHLOROPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly dihydrofolate reductase.
Mechanism of Action
The compound exerts its effects primarily by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the folate metabolic pathway . By binding to the active site of DHFR, it prevents the reduction of dihydrofolate to tetrahydrofolate, thereby blocking the synthesis of thymidine and ultimately DNA. This inhibition leads to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopyrimidine: A simpler analog that also inhibits DHFR but lacks the additional heterocyclic rings.
Pyrrolo[2,3-d]pyrimidine: Another related compound with similar biological activities but different structural features.
Benzo[4,5]thieno[2,3-d]pyrimidine: Shares the pyrimidine core but has a different fused ring system.
Uniqueness
What sets 2,6-DIAMINO-5-[2-AMINO-6-(3-CHLOROPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE apart is its complex structure, which includes multiple fused rings and functional groups. This complexity allows for more specific interactions with biological targets, potentially leading to higher efficacy and selectivity in its applications .
Properties
Molecular Formula |
C16H13ClN8O2 |
---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
2-amino-6-(3-chlorophenyl)-5-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H13ClN8O2/c17-6-3-1-2-5(4-6)10-7(8-11(18)22-15(19)24-13(8)26)9-12(21-10)23-16(20)25-14(9)27/h1-4H,(H5,18,19,22,24,26)(H4,20,21,23,25,27) |
InChI Key |
ZZVXUTKKBAVXJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C3=C(N2)N=C(NC3=O)N)C4=C(N=C(NC4=O)N)N |
Origin of Product |
United States |
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